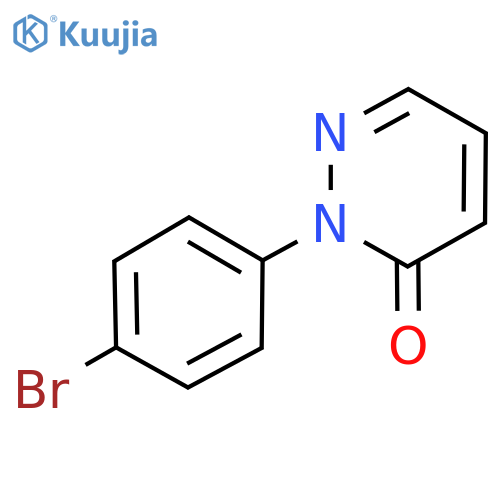

Cas no 13979-00-5 (2-(4-Bromophenyl)pyridazin-3(2H)-one)

13979-00-5 structure

商品名:2-(4-Bromophenyl)pyridazin-3(2H)-one

CAS番号:13979-00-5

MF:C10H7BrN2O

メガワット:251.08

CID:5144951

2-(4-Bromophenyl)pyridazin-3(2H)-one 化学的及び物理的性質

名前と識別子

-

- 2-(4-Bromophenyl)pyridazin-3(2H)-one

-

- インチ: 1S/C10H7BrN2O/c11-8-3-5-9(6-4-8)13-10(14)2-1-7-12-13/h1-7H

- InChIKey: CZZZQYXJZMZUMC-UHFFFAOYSA-N

- ほほえんだ: C1(=CC=C(C=C1)N1N=CC=CC1=O)Br

2-(4-Bromophenyl)pyridazin-3(2H)-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-3246940-0.1g |

2-(4-bromophenyl)-2,3-dihydropyridazin-3-one |

13979-00-5 | 95.0% | 0.1g |

$241.0 | 2025-03-18 | |

| Enamine | EN300-3246940-2.5g |

2-(4-bromophenyl)-2,3-dihydropyridazin-3-one |

13979-00-5 | 95.0% | 2.5g |

$1370.0 | 2025-03-18 | |

| Enamine | EN300-3246940-5.0g |

2-(4-bromophenyl)-2,3-dihydropyridazin-3-one |

13979-00-5 | 95.0% | 5.0g |

$2028.0 | 2025-03-18 | |

| Aaron | AR023JGR-10g |

2-(4-bromophenyl)-2,3-dihydropyridazin-3-one |

13979-00-5 | 95% | 10g |

$4160.00 | 2023-12-16 | |

| 1PlusChem | 1P023J8F-250mg |

2-(4-bromophenyl)-2,3-dihydropyridazin-3-one |

13979-00-5 | 95% | 250mg |

$491.00 | 2024-06-21 | |

| Aaron | AR023JGR-5g |

2-(4-bromophenyl)-2,3-dihydropyridazin-3-one |

13979-00-5 | 95% | 5g |

$2814.00 | 2023-12-16 | |

| 1PlusChem | 1P023J8F-100mg |

2-(4-bromophenyl)-2,3-dihydropyridazin-3-one |

13979-00-5 | 95% | 100mg |

$350.00 | 2024-06-21 | |

| 1PlusChem | 1P023J8F-2.5g |

2-(4-bromophenyl)-2,3-dihydropyridazin-3-one |

13979-00-5 | 95% | 2.5g |

$1756.00 | 2024-06-21 | |

| eNovation Chemicals LLC | Y1220353-5g |

2-(4-Bromophenyl)-3(2H)-pyridazinone |

13979-00-5 | 95% | 5g |

$1465 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1220353-1g |

2-(4-Bromophenyl)-3(2H)-pyridazinone |

13979-00-5 | 95% | 1g |

$665 | 2024-07-28 |

2-(4-Bromophenyl)pyridazin-3(2H)-one 関連文献

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

13979-00-5 (2-(4-Bromophenyl)pyridazin-3(2H)-one) 関連製品

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量